2,3-Dichloroprop-2-enoyl chloride
Description
2,3-Dichloroprop-2-enoyl chloride (CAS: 34907-81-8) is an aliphatic acyl chloride characterized by a propenoyl backbone with chlorine atoms at positions 2 and 3. Its molecular formula is C₃HCl₂O, and it exhibits high reactivity due to the electron-withdrawing effects of the chlorine substituents, which enhance the electrophilicity of the carbonyl carbon. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers .
Properties
IUPAC Name |
2,3-dichloroprop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl3O/c4-1-2(5)3(6)7/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCCLWUFGUGGFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60710092 | |
| Record name | 2,3-Dichloroprop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60710092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20618-04-6 | |
| Record name | 2,3-Dichloro-2-propenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20618-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloroprop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60710092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoyl chloride, 2,3-dichloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The reactivity and applications of 2,3-dichloroprop-2-enoyl chloride are influenced by the position and number of chlorine atoms, as well as substituent groups. Below is a comparative analysis with structurally related compounds:
3,3-Dichloroprop-2-enoyl Chloride (CAS: 20618-08-0)
- Structure : Chlorines at position 3 (both on the same carbon).
- Molecular Formula : C₃HCl₃O.
- Key Differences: The 3,3-dichloro isomer lacks the conjugated electron-withdrawing effect seen in the 2,3-dichloro variant, resulting in reduced electrophilicity at the carbonyl group. Applications: Less reactive in nucleophilic acyl substitutions but useful in synthesizing stabilized enolates .
3-Phenylprop-2-enoyl Chloride (CAS: DTXSID3059264)
- Structure : Aromatic phenyl group at position 3; single chlorine on the carbonyl carbon.
- Molecular Formula : C₉H₇ClO.
- Key Differences :
- The phenyl group introduces steric hindrance and resonance effects, reducing reactivity compared to aliphatic dichloro analogs.
- Applications: Used in synthesizing chalcone derivatives for pharmaceutical screening .
3-(2,4-Dichlorophenyl)prop-2-enoyl Chloride
- Structure: Dichlorophenyl substituent on the propenoyl chain.
- Key Differences :
- The aromatic chlorine atoms influence electronic properties differently, enabling selective reactivity in cross-coupling reactions.
- Applications: Intermediate in synthesizing fungicides and herbicides .
Hexadecyl 2,3,3-Trichloroprop-2-enoate
- Structure : Ester derivative with a long alkyl chain and three chlorine atoms.
- Molecular Formula : C₁₉H₃₁Cl₃O₂.
- Key Differences: The ester group and alkyl chain reduce volatility and enhance lipid solubility. Applications: Potential use in polymer plasticizers or surfactants .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Chlorine Positions | Key Properties/Applications |
|---|---|---|---|---|---|
| 2,3-Dichloroprop-2-enoyl chloride | 34907-81-8 | C₃HCl₂O | 143.40 | 2,3 | High reactivity in acylations; drug synthesis |
| 3,3-Dichloroprop-2-enoyl chloride | 20618-08-0 | C₃HCl₃O | 159.40 | 3,3 | Stabilized enolate formation |
| 3-Phenylprop-2-enoyl chloride | DTXSID3059264 | C₉H₇ClO | 166.61 | 1 (carbonyl) | Chalcone precursor; low volatility |
| 3-(2,4-Dichlorophenyl)propenoyl chloride | N/A | C₉H₅Cl₃O | 235.50 | 2,4 (phenyl) | Agrochemical intermediate |
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